

1,3-diethoxypropane chemical properties and CAS number

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Compound of Interest

Compound Name: 1,3-Diethoxypropane

Cat. No.: B8821189

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An In-depth Technical Guide to 1,3-Diethoxypropane

This technical guide provides a comprehensive overview of the chemical properties, identifiers, and synthetic considerations for **1,3-diethoxypropane**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

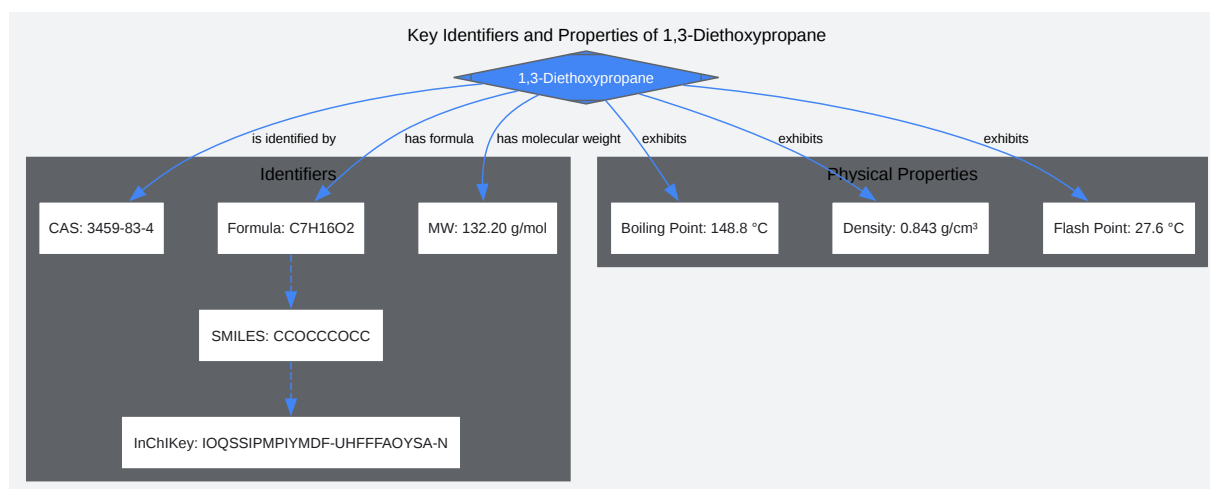
1,3-Diethoxypropane is an organic compound with the chemical formula $C_7H_{16}O_2$ ^{[1][2][3]}. It is also known by its CAS number 3459-83-4^{[1][2][3]}. This compound is a flammable liquid^{[3][4]}.

The following table summarizes the key quantitative properties of **1,3-diethoxypropane**.

Property	Value	Unit	Source
Molecular Weight	132.20	g/mol	[1] [2] [3]
Density	0.843	g/cm ³	[5]
Boiling Point	148.8	°C at 760 mmHg	[5]
Flash Point	27.6	°C	[5]
Vapor Pressure	5.3 ± 0.3	mmHg at 25°C	[6]
Refractive Index	1.399	[6]	
Water Solubility (log10WS)	Not Available	mol/l	[1]
Octanol/Water Partition Coefficient (logPoct/wat)	Not Available	[1]	

Chemical Identifiers and Structure

The structural and identifying information for **1,3-diethoxypropane** is crucial for its application in research and synthesis.



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Caption: Key identifiers and physical properties of **1,3-diethoxypropane**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **1,3-diethoxypropane** are not readily available in the public domain based on the conducted search. However, a general synthetic strategy can be inferred from available information on its precursors.

A plausible synthetic route involves the Williamson ether synthesis. This would entail the reaction of 3-ethoxy-1-propanol with an ethylating agent or the reaction of 1,3-propanediol with two equivalents of an ethylating agent. Precursors mentioned in relation to **1,3-diethoxypropane** include 3-ethoxy-1-propanol, sodium ethoxide, and iodoethane[5][6].

General Synthetic Approach (Hypothetical):

- **Deprotonation:** A solution of 3-ethoxy-1-propanol in a suitable aprotic solvent (e.g., THF) would be treated with a strong base, such as sodium hydride, to form the corresponding alkoxide.
- **Nucleophilic Substitution:** An ethylating agent, such as iodoethane or diethyl sulfate, would then be added to the solution. The alkoxide would act as a nucleophile, displacing the leaving group on the ethylating agent to form the ether linkage.
- **Workup and Purification:** The reaction mixture would be quenched with water, and the product extracted with an organic solvent. The organic layer would then be washed, dried, and the solvent removed under reduced pressure. The crude product would likely be purified by fractional distillation.

Analytical Methods:

Gas chromatography is a suitable technique for assessing the purity of **1,3-diethoxypropane**^[2].

Safety and Hazards

1,3-Diethoxypropane is classified as a flammable liquid, Category 3, under the Globally Harmonized System (GHS)^{[3][4]}. The corresponding hazard statement is H226: Flammable liquid and vapor^[3]. It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment.

Conclusion

This technical guide has summarized the core chemical properties, identifiers, and a plausible synthetic pathway for **1,3-diethoxypropane**. While a detailed experimental protocol is not publicly available, the provided information on its physicochemical properties and potential synthesis route serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The provided data and diagrams offer a structured and accessible overview of this compound for laboratory and development purposes.

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